N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide, also known as JNK-IN-8, is a small molecule inhibitor of the c-Jun N-terminal kinase (JNK) pathway. JNK is a member of the mitogen-activated protein kinase (MAPK) family and plays an important role in various cellular processes, including cell differentiation, proliferation, apoptosis, and inflammation. JNK-IN-8 has been extensively studied for its potential therapeutic applications in various diseases, such as cancer, neurodegenerative disorders, and inflammatory diseases.
Mechanism of Action
N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide inhibits JNK activity by binding to the ATP-binding pocket of JNK and preventing its phosphorylation and activation. This leads to the suppression of downstream signaling pathways, such as the c-Jun/AP-1 pathway, and the inhibition of various biological processes, such as cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the cell type and the disease model. It has been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, such as breast cancer, lung cancer, and melanoma. It has also been shown to protect against neuroinflammation and neurodegeneration in animal models of Alzheimer's disease and Parkinson's disease. In addition, this compound has been shown to inhibit immune response and inflammation in animal models of rheumatoid arthritis and colitis.
Advantages and Limitations for Lab Experiments
N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide has several advantages as a research tool, including its high potency and selectivity for JNK, its ability to inhibit JNK activity in vitro and in vivo, and its potential therapeutic applications in various diseases. However, there are also some limitations to its use, such as its potential off-target effects, its limited solubility and stability, and its potential toxicity and side effects.
Future Directions
There are several future directions for the research and development of N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide and related compounds. One direction is to optimize the pharmacokinetic and pharmacodynamic properties of this compound, such as its solubility, stability, and bioavailability, to improve its therapeutic potential. Another direction is to investigate the role of JNK in other diseases and biological processes, such as metabolic disorders, cardiovascular diseases, and aging. Finally, the development of new JNK inhibitors with improved potency, selectivity, and safety profiles may lead to the discovery of new therapeutic agents for various diseases.
Synthesis Methods
The synthesis of N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide involves several steps, including the preparation of the pyrazoloquinoline intermediate, the nitration of the benzamide, and the coupling of the two intermediates. The detailed synthesis method can be found in various scientific publications.
Scientific Research Applications
N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide has been widely used as a research tool to investigate the role of JNK in various biological processes and diseases. It has been shown to inhibit JNK activity in vitro and in vivo, leading to the suppression of downstream signaling pathways and biological effects. This compound has been used to study the role of JNK in cancer cell proliferation and apoptosis, neuroinflammation and neurodegeneration, and immune response and inflammation.
Properties
IUPAC Name |
N-(1-ethyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O3/c1-3-24-19-16(11-13-7-4-6-12(2)17(13)21-19)18(23-24)22-20(26)14-8-5-9-15(10-14)25(27)28/h4-11H,3H2,1-2H3,(H,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQVZEAQHSHMQIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=NC3=C(C=CC=C3C=C2C(=N1)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.